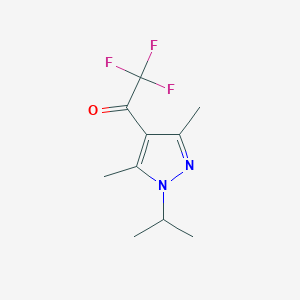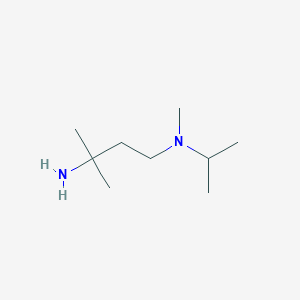
n1-Isopropyl-n1,3-dimethylbutane-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n1-Isopropyl-n1,3-dimethylbutane-1,3-diamine is a chemical compound with the molecular formula C9H22N2. It is a diamine, meaning it contains two amine groups. This compound is used in various chemical synthesis processes and has applications in different fields such as chemistry, biology, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n1-Isopropyl-n1,3-dimethylbutane-1,3-diamine typically involves the reaction of appropriate alkyl halides with amines under controlled conditions. One common method is the alkylation of n1,3-dimethylbutane-1,3-diamine with isopropyl halides in the presence of a base to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are carefully monitored and controlled to ensure high yield and purity. The process may also include purification steps such as distillation or crystallization to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
n1-Isopropyl-n1,3-dimethylbutane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions where the amine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Alkyl halides and bases like sodium hydroxide or potassium carbonate are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce secondary or tertiary amines .
Aplicaciones Científicas De Investigación
n1-Isopropyl-n1,3-dimethylbutane-1,3-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of n1-Isopropyl-n1,3-dimethylbutane-1,3-diamine involves its interaction with molecular targets such as enzymes or receptors. The amine groups can form hydrogen bonds or ionic interactions with these targets, influencing their activity and function. The specific pathways involved depend on the context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
n1,N1-Dimethylbutane-1,3-diamine: Similar in structure but lacks the isopropyl group.
n1,N1-Diethyl-3,3-dimethylbutane-1,2-diamine: Contains ethyl groups instead of isopropyl groups.
n1,N1-Dimethyl-N3-propylpropane-1,3-diamine: Contains a propyl group instead of an isopropyl group
Uniqueness
n1-Isopropyl-n1,3-dimethylbutane-1,3-diamine is unique due to the presence of the isopropyl group, which can influence its reactivity and interactions with other molecules. This structural feature can make it more suitable for specific applications compared to its analogs .
Propiedades
Fórmula molecular |
C9H22N2 |
|---|---|
Peso molecular |
158.28 g/mol |
Nombre IUPAC |
1-N,3-dimethyl-1-N-propan-2-ylbutane-1,3-diamine |
InChI |
InChI=1S/C9H22N2/c1-8(2)11(5)7-6-9(3,4)10/h8H,6-7,10H2,1-5H3 |
Clave InChI |
DQZXBWPPTXKNCJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(C)CCC(C)(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


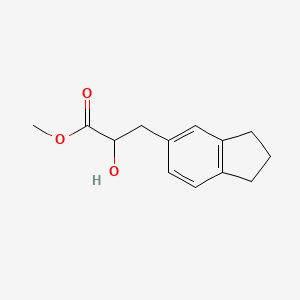


![Methyl[3-(morpholin-3-yl)propyl]aminedihydrochloride](/img/structure/B13592718.png)
![(3,3-Difluorospiro[3.3]heptan-1-yl)methanamine](/img/structure/B13592719.png)
![1-ethyl-N-{1-[(2S)-pyrrolidin-2-yl]ethyl}-1H-pyrazol-4-amine dihydrochloride](/img/structure/B13592720.png)
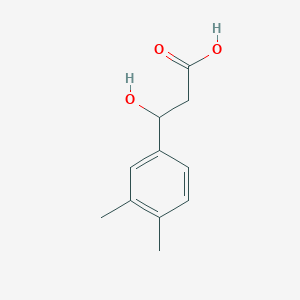

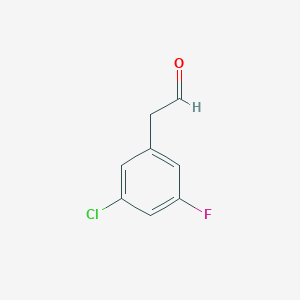
![1-[(3-Methylthiophen-2-yl)methyl]piperazine](/img/structure/B13592737.png)
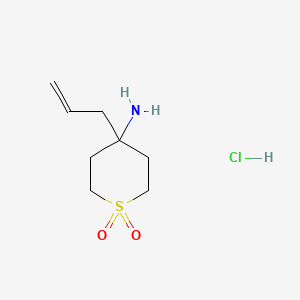
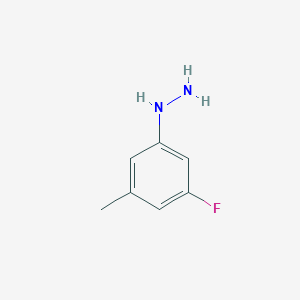
![tert-butyl N-[1-(5-amino-1H-1,2,4-triazol-3-yl)ethyl]carbamate](/img/structure/B13592754.png)
